An In-depth Technical Guide to 2-chloro-N-ethyl-6-methylpyrimidin-4-amine (CAS 502141-81-3)
An In-depth Technical Guide to 2-chloro-N-ethyl-6-methylpyrimidin-4-amine (CAS 502141-81-3)
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Intermediate in Modern Synthesis
2-chloro-N-ethyl-6-methylpyrimidin-4-amine is a substituted pyrimidine that serves as a highly valuable, yet sparsely documented, intermediate in synthetic organic chemistry. Its structure, featuring a reactive chlorine atom at the 2-position and an ethylamino group at the 4-position, makes it an ideal scaffold for the construction of more complex molecules. The pyrimidine core is a ubiquitous motif in medicinal chemistry, appearing in a vast array of biologically active compounds, including kinase inhibitors, anti-infective agents, and other therapeutics. This guide provides a comprehensive overview of the known properties, a plausible and detailed synthetic route, the expected reactivity profile, and the potential applications of this compound, grounded in the established chemistry of related pyrimidine derivatives. For researchers and drug development professionals, this document aims to serve as a foundational resource for the effective utilization of this versatile building block.
Physicochemical and Spectroscopic Profile
While extensive experimental data for 2-chloro-N-ethyl-6-methylpyrimidin-4-amine is not widely available in public literature, its key properties can be tabulated based on its chemical structure and inferred from closely related analogues.
Table 1: Physicochemical Properties
| Property | Value | Source/Comment |
| CAS Number | 502141-81-3 | - |
| Molecular Formula | C₇H₁₀ClN₃ | [1] |
| Molecular Weight | 171.63 g/mol | [1] |
| Appearance | Predicted: White to off-white solid | Based on similar aminopyrimidines |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Based on general solubility of similar compounds |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [1] |
| SMILES | CC1=CC(NCC)=NC(Cl)=N1 | [1] |
Predicted Spectroscopic Signatures
Lacking published experimental spectra, the following provides an expert prediction of the key spectroscopic features essential for the characterization of 2-chloro-N-ethyl-6-methylpyrimidin-4-amine.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the methyl and ethyl groups, as well as the lone aromatic proton on the pyrimidine ring.
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A singlet for the C6-methyl group protons (3H) around δ 2.2-2.4 ppm.
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A quartet for the methylene protons (-CH₂-) of the ethyl group (2H) around δ 3.4-3.6 ppm, coupled to the methyl protons.
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A triplet for the methyl protons (-CH₃) of the ethyl group (3H) around δ 1.2-1.4 ppm, coupled to the methylene protons.
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A singlet for the C5-aromatic proton (1H) around δ 6.0-6.5 ppm.
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A broad signal for the N-H proton, which may be solvent-dependent.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will reflect the six unique carbon environments in the molecule.
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Signals for the pyrimidine ring carbons are expected in the range of δ 155-165 ppm for the carbons attached to nitrogen and chlorine, and around δ 100-110 ppm for the C5 carbon.
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The methylene carbon of the ethyl group is expected around δ 35-45 ppm.
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The methyl carbon of the ethyl group is expected around δ 13-16 ppm.
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The C6-methyl carbon is expected around δ 20-25 ppm.
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MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight.
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A characteristic isotopic pattern for the presence of one chlorine atom, with a prominent [M+H]⁺ peak at m/z 172.06 and an [M+2+H]⁺ peak at m/z 174.06 with an intensity ratio of approximately 3:1.
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Synthesis and Mechanistic Considerations
The most logical and widely practiced method for the synthesis of N-alkylated aminopyrimidines is through the sequential nucleophilic aromatic substitution (SNAr) of a dihalopyrimidine precursor. For 2-chloro-N-ethyl-6-methylpyrimidin-4-amine, the likely starting material is 2,4-dichloro-6-methylpyrimidine.
The regioselectivity of nucleophilic substitution on 2,4-dichloropyrimidines is a well-studied phenomenon. In most cases, the first substitution by an amine nucleophile occurs preferentially at the C4 position.[2] This is due to the C4 position being more activated towards nucleophilic attack. The presence of an electron-donating methyl group at the C6 position can, in some cases, direct substitution to the C2 position, but for a primary amine like ethylamine, C4 substitution is the expected major product.[3]
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Prophetic)
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Reaction Setup: To a solution of 2,4-dichloro-6-methylpyrimidine (1.0 eq.) in anhydrous tetrahydrofuran (THF) or acetonitrile, add N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (1.5 eq.).
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Nucleophile Addition: Slowly add a solution of ethylamine (1.1 eq.) in the same solvent to the reaction mixture at room temperature.
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Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat to 40-50°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water.
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Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.
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Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude material by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-chloro-N-ethyl-6-methylpyrimidin-4-amine.
Reactivity Profile: The Path to Further Functionalization
The primary mode of reactivity for 2-chloro-N-ethyl-6-methylpyrimidin-4-amine is nucleophilic aromatic substitution at the C2 position. The remaining chlorine atom is still activated towards displacement by a variety of nucleophiles, although it is generally less reactive than the chlorine at the C4 position in the starting 2,4-dichloro-6-methylpyrimidine. This stepwise reactivity is a key advantage, allowing for the sequential and controlled introduction of different substituents at the C4 and C2 positions.
Common nucleophiles that can displace the C2 chlorine include:
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Primary and secondary amines
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Alcohols (alkoxides)
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Thiols (thiolates)
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Organometallic reagents (in cross-coupling reactions)
Caption: General reactivity of the title compound via SNAr.
This reactivity makes 2-chloro-N-ethyl-6-methylpyrimidin-4-amine an excellent intermediate for creating a library of 2,4-disubstituted 6-methylpyrimidines, which is a common strategy in drug discovery programs.[2]
Applications in Synthetic Chemistry
As a functionalized pyrimidine, 2-chloro-N-ethyl-6-methylpyrimidin-4-amine is poised to be a key intermediate in the synthesis of pharmacologically active agents. The 2,4-disubstituted pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the development of protein kinase inhibitors. Many FDA-approved drugs and clinical candidates for the treatment of cancers and inflammatory diseases feature this core structure.[2]
The ethylamino group at the C4 position can serve as a key interaction point with the target protein, while the reactive C2 chlorine allows for the introduction of various diversity elements to modulate potency, selectivity, and pharmacokinetic properties.
Safety and Handling
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GHS Hazard Statements (Predicted):
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Harmful if swallowed.
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
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Precautionary Measures:
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Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and dark place as recommended.[1]
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First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.
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Conclusion
2-chloro-N-ethyl-6-methylpyrimidin-4-amine is a valuable chemical intermediate with significant potential in synthetic and medicinal chemistry. While specific experimental data is limited, a thorough understanding of pyrimidine chemistry allows for the confident prediction of its properties, a reliable synthetic pathway, and its likely reactivity profile. This guide provides a solid foundation for researchers to incorporate this versatile building block into their synthetic programs, particularly in the pursuit of novel therapeutics based on the 2,4-disubstituted pyrimidine scaffold. As with any chemical, all handling and reactions should be conducted by trained personnel with appropriate safety precautions in place.
References
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PubChem. 2-Chloro-6-methylpyrimidin-4-amine. National Center for Biotechnology Information. [Link]
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PubChem. 2-Chloro-N-methylpyrimidin-4-amine. National Center for Biotechnology Information. [Link]
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Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PLoS ONE, 17(10), e0275983. [Link]
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QM Magic Class. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]
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Li, X., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7853. [Link]
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